4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine
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Overview
Description
4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a thiomorpholine ring substituted with a 4-fluoro-2-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with thiomorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-fluoro-2-methylbenzenesulfonyl chloride and thiomorpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thiomorpholine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Scientific Research Applications
4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The fluorine atom enhances the compound’s stability and reactivity, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylbenzenesulfonyl chloride
- 4-Fluoro-2-methylbenzenesulfonamide
- 4-Fluoro-2-methylbenzenesulfonic acid
Uniqueness
4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The combination of the sulfonyl group with the thiomorpholine ring enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
Molecular Formula |
C11H14FNO2S2 |
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Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonylthiomorpholine |
InChI |
InChI=1S/C11H14FNO2S2/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
WOFMIHGZJZIZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCSCC2 |
Origin of Product |
United States |
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